4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Vue d'ensemble

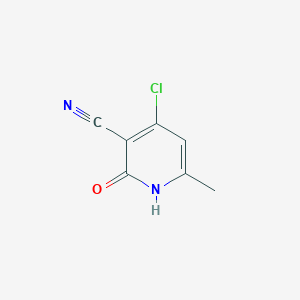

Description

4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound with the molecular formula C7H5ClN2O. It is characterized by a pyridine ring substituted with a chloro group, a methyl group, a nitrile group, and a keto group.

Méthodes De Préparation

The synthesis of 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of 4-chloro-2-methyl-3-oxobutanenitrile with ammonia or an amine in the presence of a base. The reaction is usually carried out in an inert atmosphere at temperatures ranging from 50°C to 100°C .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chlorine atom at position 4 undergoes nucleophilic substitution under mild conditions. For example:

-

Reaction with hydrazine hydrate yields hydrazinyl derivatives. In one protocol, refluxing the compound with hydrazine hydrate in ethanol produces 4-hydrazinyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, confirmed by NMR disappearance of the NH signal at δ 12.92 ppm .

-

Thiourea-mediated substitution introduces a thiol group, forming 4-thiol-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. This reaction proceeds via reflux in ethanol with thiourea, as evidenced by IR absorption at 2220 cm (C≡N) and 1577 cm (C═N) .

Cyclization Reactions

The cyano and carbonyl groups facilitate cyclization to form fused heterocycles:

-

Triazolo[4,3-a]pyridine synthesis : Treatment with phenylacetyl chloride in pyridine generates triazolo[4,3-a]pyridine-8-carbonitrile derivatives. The reaction involves intermediate hydrazide formation, followed by cyclization under acidic conditions, confirmed by NMR peaks at δ 162.04 ppm (C═O) .

-

Thienopyridine formation : Reacting with phosphorus pentasulfide (PS) converts the carbonyl to a thione, enabling cyclization with aldehydes to yield thieno[2,3-b]pyridines .

Condensation Reactions

The active methyl group at position 6 participates in Knoevenagel condensations:

-

Reaction with aromatic aldehydes : In the presence of ammonium acetate and piperidine, the methyl group condenses with aldehydes (e.g., 4-chlorobenzaldehyde) to form styryl derivatives. IR spectra show retained C≡N absorption at 2219 cm and new C═C stretches at 1649 cm .

Tautomerism and Reactivity

The compound exists in keto-enol tautomeric forms, influencing its reactivity:

-

Keto form : Dominates in non-polar solvents, with NMR signals for NH at δ 12.92 ppm .

-

Enol form : Stabilized in polar aprotic solvents, leading to enhanced nucleophilic substitution at position 4 .

Functional Group Transformations

-

Carbonyl reduction : Sodium borohydride reduces the 2-oxo group to a hydroxyl, though this reaction is slow due to electron-withdrawing effects of adjacent substituents.

-

Cyano group hydrolysis : Under acidic conditions (HCl/HO), the cyano group converts to a carboxylic acid, confirmed by IR loss of the 2220 cm peak.

Comparative Reactivity Data

Applications De Recherche Scientifique

Antimicrobial Activity

One of the prominent applications of 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is its antimicrobial properties. Studies have shown that derivatives of this compound exhibit significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. For instance, a series of synthesized transition metal complexes derived from this compound demonstrated notable inhibition against tested microbes, suggesting potential for development as antimicrobial agents .

Anticancer Properties

Research indicates that this compound may possess anticancer properties. A study focused on the synthesis of related dihydropyridine derivatives demonstrated their cytotoxic effects on cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in cancer cells, highlighting the potential for further exploration in cancer therapeutics .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Advanced techniques such as thermogravimetric analysis and X-ray crystallography have been employed to characterize the synthesized compounds, confirming their structural integrity and stability .

Data Table: Summary of Biological Activities

| Biological Activity | Tested Strains/Cell Lines | Results |

|---|---|---|

| Antimicrobial | E. coli, S. aureus | Significant inhibition observed |

| Cytotoxicity | Various cancer cell lines | Induction of apoptosis noted |

Case Study 1: Antimicrobial Efficacy

A recent study synthesized several metal complexes using this compound as a ligand. The complexes were tested against multiple microbial strains, revealing that some exhibited stronger antibacterial properties than the parent compound alone. This underscores the potential for modifying this compound to enhance its biological activity .

Case Study 2: Anticancer Activity

In another investigation, derivatives of this compound were evaluated for their effects on human cancer cell lines. The results indicated a dose-dependent response where higher concentrations led to increased cell death. This study suggests that further optimization could yield potent anticancer agents based on the dihydropyridine framework .

Mécanisme D'action

The mechanism of action of 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it acts as a calcium channel blocker by binding to the L-type calcium channels, inhibiting calcium influx into cells, and thereby reducing muscle contraction and blood pressure . The molecular targets and pathways involved include the voltage-gated calcium channels and the associated signaling pathways .

Comparaison Avec Des Composés Similaires

4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can be compared with other similar compounds such as:

4-Chloro-2-methylpyridine-3-carbonitrile: Lacks the keto group, resulting in different reactivity and applications.

6-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Lacks the chloro group, affecting its chemical properties and biological activity.

4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine: Lacks the nitrile group, leading to different synthetic routes and uses

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity .

Activité Biologique

4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS Number: 582300-58-1) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity based on various studies, including in vitro evaluations, structure-activity relationships (SAR), and case studies.

- Molecular Formula : C₇H₅ClN₂O

- Molecular Weight : 168.58 g/mol

- Purity : ≥95%

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens.

Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of the compound was evaluated through MIC assays. The results are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15–30 |

| Escherichia coli | 20–40 |

| Candida albicans | 25–50 |

This data suggests that the compound is particularly effective against Gram-positive bacteria, with lower MIC values compared to common antibiotics like ciprofloxacin.

The mechanism by which this compound exerts its antimicrobial effects appears to involve:

- Inhibition of Protein Synthesis : Similar to other compounds in its class, it may inhibit bacterial protein synthesis pathways.

- Disruption of Biofilm Formation : Studies have shown that the compound significantly reduces biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa, indicating a potential application in treating biofilm-associated infections .

Anticancer Activity

In addition to its antimicrobial properties, preliminary studies suggest that this compound may possess anticancer activity. Specific findings include:

- Cell Line Studies : The compound demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.

Cytotoxicity Assays

Table 2 summarizes the IC50 values obtained from cytotoxicity assays.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| A549 (Lung Cancer) | 15.0 |

These results indicate that the compound has considerable potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.

Structure-Activity Relationship (SAR)

Understanding the SAR of 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine derivatives has been crucial in optimizing their biological activities. Modifications at various positions of the pyridine ring have been studied to enhance potency and selectivity against specific pathogens or cancer cell lines.

Key Findings

- Chloro Substitution : The presence of the chloro group at position 4 is critical for maintaining antimicrobial activity.

- Methyl Group Influence : The methyl group at position 6 enhances lipophilicity, improving cell membrane permeability and bioavailability.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Biofilm Inhibition in Clinical Isolates : A study demonstrated that 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine significantly inhibited biofilm formation in clinical isolates of MRSA, outperforming standard treatments .

- Combination Therapy : When used in combination with existing antibiotics, this compound showed synergistic effects that reduced MIC values significantly, suggesting its potential role in combination therapies for resistant infections .

Propriétés

IUPAC Name |

4-chloro-6-methyl-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c1-4-2-6(8)5(3-9)7(11)10-4/h2H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAPSRQJMZHFDOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80464308 | |

| Record name | 4-CHLORO-6-METHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

582300-58-1 | |

| Record name | 4-CHLORO-6-METHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.